molecular formula C16H22N6O3 B2658108 2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 869344-88-7

2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

Katalognummer: B2658108
CAS-Nummer: 869344-88-7
Molekulargewicht: 346.391
InChI-Schlüssel: PZABRMDSNQRGBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the purinoimidazole-1,3-dione class, characterized by a fused bicyclic core with a purine-like scaffold. Key structural features include:

  • Substituents: Three methyl groups (2,4,7-positions), a morpholine-4-yl ethyl chain at position 6, and a dione moiety.

Eigenschaften

IUPAC Name

2,4,7-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-11-10-22-12-13(18(2)16(24)19(3)14(12)23)17-15(22)21(11)5-4-20-6-8-25-9-7-20/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZABRMDSNQRGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and imidazole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine or imidazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Core Scaffold and Substituent Analysis

The purinoimidazole-1,3-dione core is shared among analogs, but substituent variations dictate pharmacological and physicochemical properties:

Compound Name Substituents (Position 6) Molecular Formula Molar Mass (g/mol) Key Features
2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione (Target) 2-Morpholin-4-ylethyl C₁₉H₂₅N₇O₃ 399.45 Morpholine enhances solubility; methyl groups increase steric hindrance
ZINC170624334 (7-(4-bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione) 2-Hydroxyethyl, 4-bromophenyl C₁₇H₁₇BrN₆O₃ 433.26 Bromophenyl increases lipophilicity; hydroxyethyl improves hydrogen bonding
4,7,8-Trimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione (CAS 879466-53-2) 4-Methylphenyl C₂₀H₂₀N₆O₂ 376.41 Aromatic substituent enhances π-π interactions; lower polarity
6-Butyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione Butyl, 4-methylphenyl C₂₀H₂₃N₅O₂ 365.43 Butyl chain increases lipophilicity; reduced solubility

Physicochemical Properties

  • Solubility : The morpholinylethyl group in the target compound improves aqueous solubility compared to butyl (CAS 879466-53-2) or bromophenyl (ZINC170624334) substituents .
  • Lipophilicity (LogP) : Bromophenyl (ZINC170624334) and butyl (CAS 879466-53-2) groups increase LogP, favoring membrane permeability but reducing solubility. The morpholine group balances LogP via polar interactions .

Receptor Affinity and Selectivity

  • s1/s2 Receptor Subtype Selectivity: Analogs with benzoxazolone or indolin-2,3-dione scaffolds () demonstrate that minor structural changes (e.g., additional carbonyl groups) drastically alter receptor affinity. The morpholine group in the target compound may similarly influence selectivity for targets like PARP (as seen in ZINC170624334’s shape similarity to talazoparib) .
  • The target compound’s morpholine group lacks such metal-binding capacity, indicating divergent applications .

Biologische Aktivität

2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a purine-like core and a morpholine substituent. Its molecular formula is C25H30N6O5C_{25}H_{30}N_{6}O_{5}, with a molecular weight of approximately 494.5 g/mol. The presence of the morpholine group suggests potential interactions with various biological targets, enhancing its therapeutic profile.

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the compound's potential as an antidepressant. In particular, it has been identified as a ligand for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation. A study demonstrated that derivatives of similar structures exhibited significant antidepressant-like effects in animal models, outperforming traditional anxiolytics like diazepam in some cases .

Phosphodiesterase Inhibition

The compound also shows weak inhibitory activity against phosphodiesterase types PDE4B and PDE10A. This inhibition is relevant as it may enhance the levels of cyclic AMP (cAMP), a critical second messenger involved in various signaling pathways linked to mood and anxiety disorders .

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems. The interaction with serotonin receptors suggests that it can influence serotonergic signaling pathways, potentially leading to improved mood and reduced anxiety symptoms.

Case Studies and Experimental Data

  • In Vivo Studies : In forced swim tests (FST) conducted on mice, compounds similar to 2,4,7-trimethyl derivatives exhibited significant antidepressant effects at doses as low as 2.5 mg/kg .
  • Structure-Activity Relationship : The presence of specific substituents on the imidazole ring has been shown to affect biological activity significantly. For instance, modifications that enhance lipophilicity tend to improve receptor binding affinity and biological efficacy .
  • Antimicrobial Activity : Although primarily noted for its neurological effects, some derivatives have shown antibacterial properties against Gram-positive bacteria, indicating a broader spectrum of biological activity that warrants further investigation .

Data Summary Table

Activity Target Effect Reference
Antidepressant5-HT1A/5-HT7 receptorsSignificant improvement in FST
Phosphodiesterase InhibitionPDE4B/PDE10AWeak inhibition
AntimicrobialGram-positive bacteriaModerate activity observed

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.